![molecular formula C21H31NO7 B14312117 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione CAS No. 116819-66-0](/img/structure/B14312117.png)
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of macrocyclic ligands known for their ability to form stable complexes with various metal ions. The presence of multiple oxygen and nitrogen atoms within its structure allows for versatile coordination chemistry, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[1231]octadeca-1(18),14,16-triene-2,13-dione typically involves multi-step organic synthesis The process begins with the preparation of the macrocyclic ligand through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of the compound, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized macrocyclic derivatives, while substitution reactions can introduce various alkyl or acyl groups into the compound.
科学研究应用
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione has diverse applications in scientific research:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research explores its potential as a drug delivery agent due to its ability to encapsulate metal ions and other molecules.
作用机制
The mechanism of action of 16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its ability to coordinate with metal ions through its oxygen and nitrogen atoms. This coordination forms stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application, such as catalysis or drug delivery .
相似化合物的比较
Similar Compounds
3,12,18-Triaza-6,9-dioxabicyclo[12.3.1]octadeca-1(18),14,16-triene: A similar macrocyclic ligand with a different substitution pattern.
2,13-Dimethyl-3,6,9,12,18-penta-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another related compound with additional nitrogen atoms in the macrocycle.
Uniqueness
16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is unique due to the presence of the octyloxy group, which enhances its lipophilicity and potential for interaction with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as drug delivery and catalysis.
属性
CAS 编号 |
116819-66-0 |
|---|---|
分子式 |
C21H31NO7 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
16-octoxy-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(17),14(18),15-triene-2,13-dione |
InChI |
InChI=1S/C21H31NO7/c1-2-3-4-5-6-7-8-27-17-15-18-20(23)28-13-11-25-9-10-26-12-14-29-21(24)19(16-17)22-18/h15-16H,2-14H2,1H3 |
InChI 键 |
GOEUASJULYBTLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC2=NC(=C1)C(=O)OCCOCCOCCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


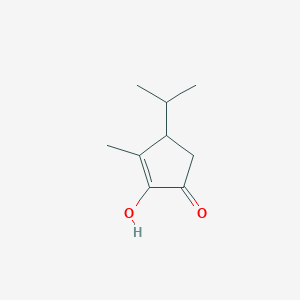
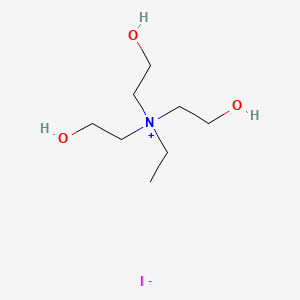
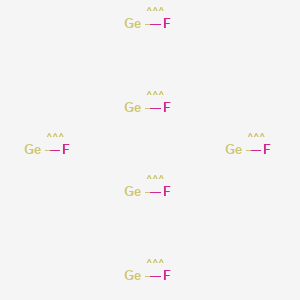
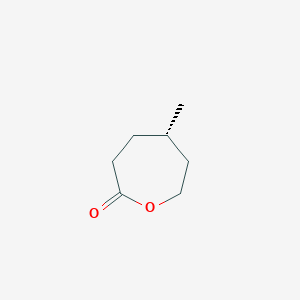
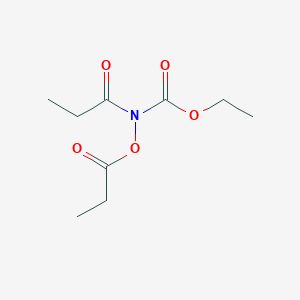
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)

![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
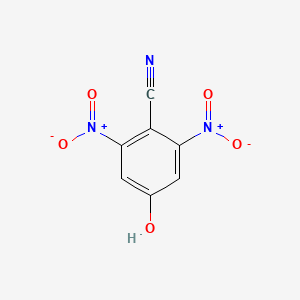
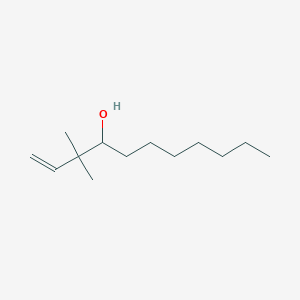
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
